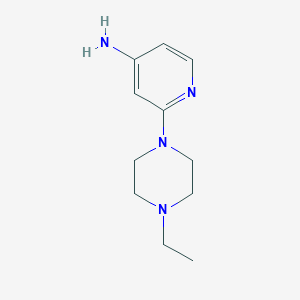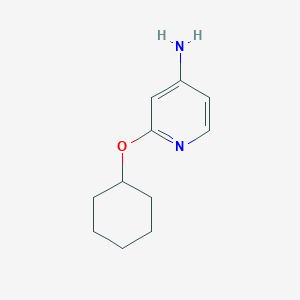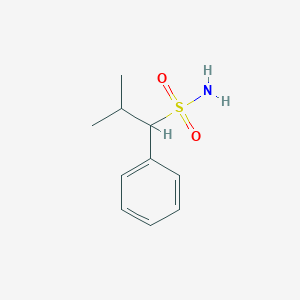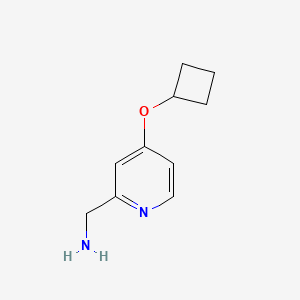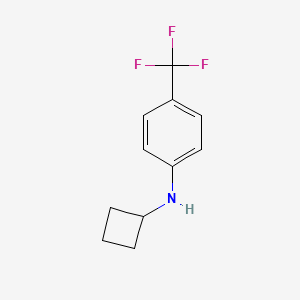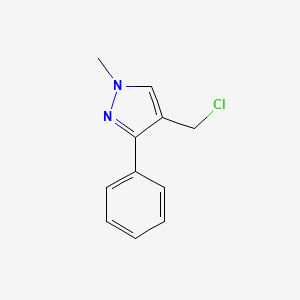
4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole
Overview
Description
The compound “4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole” likely belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms . The “4-(chloromethyl)” and “1-methyl-3-phenyl” groups indicate substitutions at the 4th and 1st positions of the pyrazole ring, respectively .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, being a part of the compound, would contribute to its planar structure. The chloromethyl, methyl, and phenyl groups would be attached to the pyrazole ring at the specified positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The chloromethyl group is typically quite reactive, making it a good leaving group or a site for nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like color, density, hardness, melting point, boiling point, and reactivity. These properties would depend on the specific structure and composition of the compound .Scientific Research Applications
Pharmaceutical Intermediates
The compound is used as an intermediate in the synthesis of various pharmaceuticals. Its reactivity due to the chloromethyl group makes it a valuable precursor in constructing more complex molecules that are often used in medication development .
Organic Synthesis
In organic chemistry, this compound serves as a building block for the synthesis of a wide range of organic compounds. Its structure allows for various chemical reactions, such as substitutions and coupling reactions, which are fundamental in creating new organic molecules .
Cancer Research
There is potential for the compound to be used in cancer research. For instance, modifications of the compound could lead to the development of new chemotherapeutic agents that target specific pathways in cancer cells .
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for a compound would depend on its properties and potential applications. For example, if the compound shows promising activity in a certain area (like medicinal chemistry or material science), future research might focus on optimizing its activity, studying its mechanism of action, or developing new synthesis methods .
properties
IUPAC Name |
4-(chloromethyl)-1-methyl-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-14-8-10(7-12)11(13-14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIBONQBXPXQIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1453800.png)
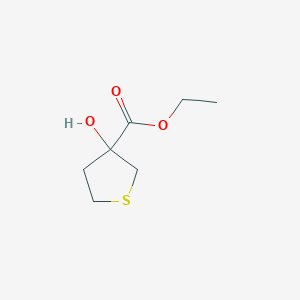

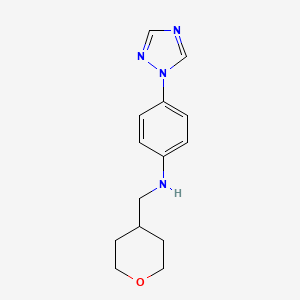
![6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1453805.png)

